

# Methodology for Assessing NCT-502 Efficacy In Vivo

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## Compound of Interest

Compound Name: NCT-502

Cat. No.: B609502

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

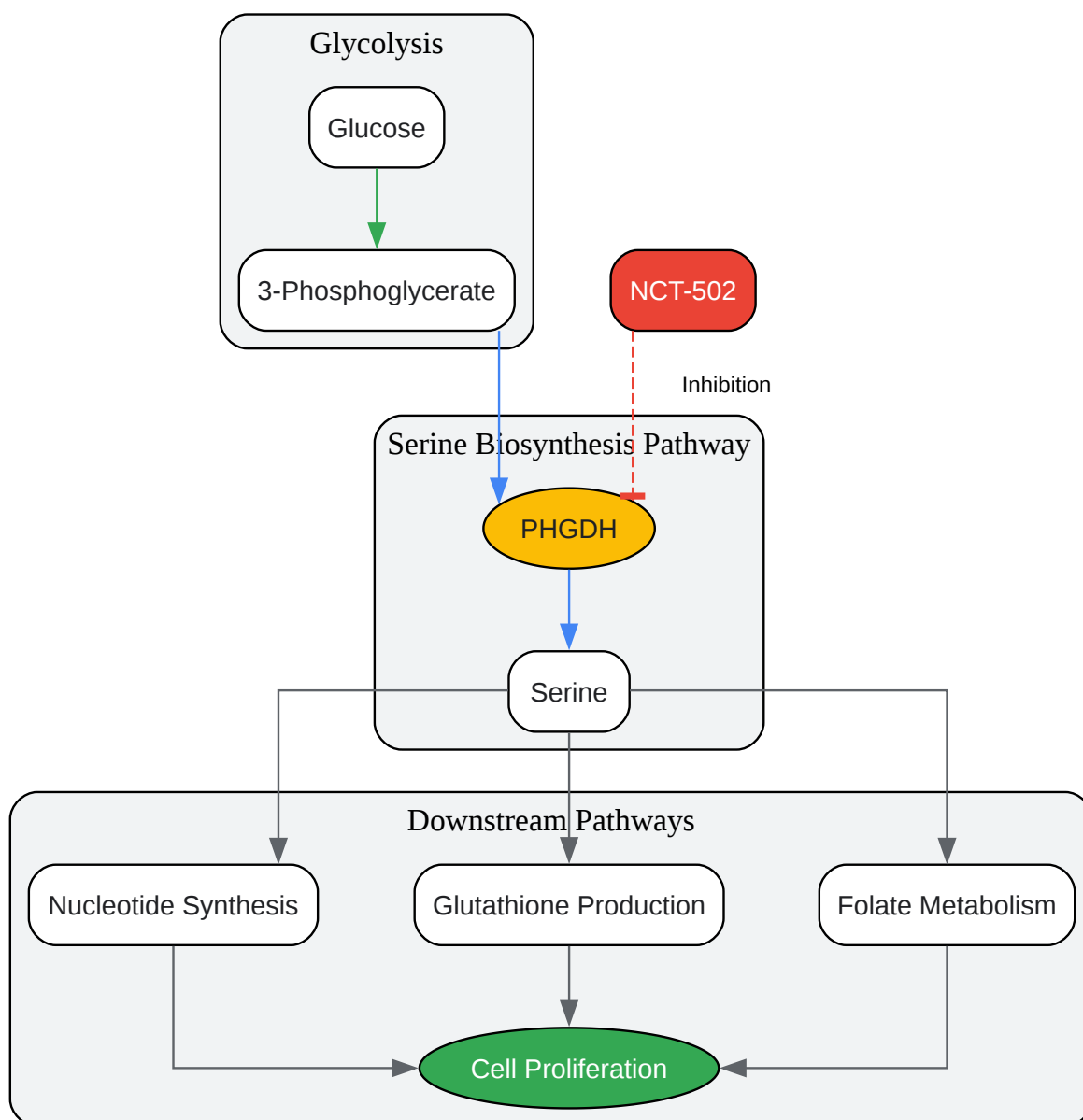
### Introduction

**NCT-502** is a potent and specific inhibitor of human phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway.[1][2] PHGDH catalyzes the first, rate-limiting step in the synthesis of serine from glucose.[2] Many cancer cells exhibit an increased reliance on this pathway to support their high rates of proliferation and biomass accumulation, making PHGDH a compelling target for cancer therapy.[3] **NCT-502** has been shown to be cytotoxic to PHGDH-dependent cancer cells and to reduce the production of glucose-derived serine.[1] In vivo studies have demonstrated its potential to inhibit tumor progression, as seen in bladder cancer xenograft models.[4][5] These application notes provide a detailed methodology for assessing the in vivo efficacy of **NCT-502** in preclinical cancer models.

### Signaling Pathway

PHGDH is the initial and rate-limiting enzyme in the de novo serine synthesis pathway, which branches off from glycolysis. It converts 3-phosphoglycerate into 3-phosphohydroxypyruvate. This is a crucial metabolic node that not only produces serine but also fuels other critical cellular processes, including nucleotide synthesis, glutathione production, and folate metabolism, all of which are vital for cancer cell growth and survival. Inhibition of PHGDH by

**NCT-502** blocks this pathway, leading to serine depletion and subsequent cancer cell death in dependent tumors.



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**Caption:** NCT-502 inhibits PHGDH in the serine biosynthesis pathway.

## In Vivo Efficacy Assessment Methodology

A robust in vivo xenograft model is crucial for evaluating the anti-tumor efficacy of **NCT-502**. The general workflow involves establishing tumors in immunocompromised mice, administering the compound, and monitoring tumor growth and animal well-being.



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**Caption:** General workflow for in vivo efficacy assessment of **NCT-502**.

## Detailed Experimental Protocols

### Protocol 1: Cell Culture and Xenograft Tumor Establishment

- **Cell Culture:** Culture a PHGDH-dependent cancer cell line (e.g., T24 bladder cancer cells) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Preparation for Implantation:** Harvest cells during the exponential growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of  $2-5 \times 10^7$  cells/mL.
- **Animal Model:** Use 6-8 week old female athymic nude mice. Allow the mice to acclimatize for at least one week before the experiment.
- **Tumor Implantation:** Subcutaneously inject 100  $\mu$ L of the cell suspension ( $2-5 \times 10^6$  cells) into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor appearance. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

### Protocol 2: **NCT-502** Formulation and Administration

- **Formulation:** Prepare a stock solution of **NCT-502** in a suitable solvent such as DMSO.<sup>[1]</sup> For in vivo administration, a formulation of **NCT-502** in a vehicle such as a mixture of PEG300, Tween-80, and saline can be used.<sup>[1]</sup>

- Dosing: Once the tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administration: Based on preclinical studies, **NCT-502** has been administered via intratumoral injection.<sup>[4]</sup> Administer **NCT-502** or the vehicle control intratumorally every three days for a specified period (e.g., 4 weeks).<sup>[4]</sup> The dosage should be determined based on prior dose-ranging studies.

#### Protocol 3: In Vivo Efficacy Monitoring

- Tumor Volume Measurement: Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (W<sup>2</sup> x L) / 2.
- Body Weight Measurement: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
- Clinical Observations: Observe the mice daily for any signs of distress, changes in behavior, or other adverse effects.
- Endpoint Criteria: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm<sup>3</sup>), if there is significant body weight loss (e.g., >20%), or if they show signs of severe morbidity.

#### Protocol 4: Pharmacodynamic Analysis

- Tissue Collection: At the end of the study, or at specified time points, euthanize a subset of mice from each group and excise the tumors.
- Biomarker Analysis: A portion of the tumor can be snap-frozen for subsequent analysis of biomarkers to confirm target engagement. This can include:
  - Measurement of intracellular serine and glycine levels using mass spectrometry to confirm the metabolic effect of PHGDH inhibition.<sup>[2]</sup>
  - Western blot analysis to assess the expression of PHGDH and downstream signaling proteins.

### Protocol 5: Histological Analysis

- **Tissue Fixation and Processing:** Fix a portion of the excised tumors in 10% neutral buffered formalin for 24 hours, followed by processing and embedding in paraffin.
- **Staining:** Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and cellularity.<sup>[6]</sup>
- **Immunohistochemistry (IHC):** Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to evaluate the effect of **NCT-502** on these cellular processes.<sup>[4]</sup> The expression of PHGDH and related proteins can also be assessed by IHC.<sup>[4]</sup>

## Data Presentation

Quantitative data from the in vivo efficacy study should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment Group	Number of Animals (n)	Mean Tumor Volume at Day 28 (mm <sup>3</sup> ) ± SEM	Tumor Growth Inhibition (%)	p-value
Vehicle Control	10	1500 ± 150	-	-
NCT-502 (X mg/kg)	10	500 ± 75	66.7	<0.01

Table 2: Body Weight Changes

Treatment Group	Number of Animals (n)	Mean Body Weight at Day 0 (g) $\pm$ SEM	Mean Body Weight at Day 28 (g) $\pm$ SEM	Percent Change in Body Weight
Vehicle Control	10	20.5 $\pm$ 0.5	22.0 $\pm$ 0.6	+7.3%
NCT-502 (X mg/kg)	10	20.3 $\pm$ 0.4	20.1 $\pm$ 0.5	-1.0%

Table 3: Pharmacodynamic and Histological Analysis

Treatment Group	Intratumoral Serine Level (relative to control)	Ki-67 Positive Cells (%)	Cleaved Caspase-3 Positive Cells (%)
Vehicle Control	100%	85 $\pm$ 5	5 $\pm$ 1
NCT-502 (X mg/kg)	30 $\pm$ 8%	30 $\pm$ 7	25 $\pm$ 4

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